
Indium nitrate
Overview
Description
Indium nitrate (In(NO₃)₃) is a metal nitrate compound commonly encountered in hydrated forms, such as In(NO₃)₃·3H₂O or In(NO₃)₃·5H₂O, depending on synthesis conditions . It is a water-soluble salt with a molecular weight of 300.83 g/mol (anhydrous basis) and serves as a precursor for synthesizing indium-containing materials like indium-doped zinc oxide (IZO) nanoparticles and indium oxide (In₂O₃) .
Chemical Reactions Analysis
Thermal Decomposition
Indium nitrate undergoes stepwise decomposition upon heating:
Decomposition Stage | Temperature Range (°C) | Major Products |
---|---|---|
Hydrate dehydration | 74–79 | Anhydrous In(NO₃)₃ |
Basic nitrate formation | 150–180 | In₂O(NO₃)₄, NO₂, O₂ |
Oxide formation | 240–250 | In₂O₃, NO₂, O₂ |
Hydrolysis and Precipitation
In aqueous solution, this compound hydrolyzes to form indium hydroxide:
This reaction is pH-dependent and reversible . At high pH, In(OH)₃ precipitates as a gelatinous solid.
Coordination Chemistry
This compound forms complexes with excess nitrate ions and other ligands:
-
Tetranitratoindate(III) ion :
Observed in concentrated nitrate solutions . -
Reaction with sodium tungstate :
Product varies with pH (acidic to neutral) .
Redox Reactions
This compound participates in redox processes due to its nitrate ligands:
-
Decoloration with H₂O₂ :
Used to remove NO₂ byproducts during synthesis . -
Catalytic reduction of CO₂ :
In₂O₃ derived from In(NO₃)₃ acts as a catalyst in reverse water-gas shift reactions .
Stability and Reactivity Notes
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for indium nitrate hydrate in laboratory settings?
this compound hydrate can be synthesized via sol-gel methods using aqueous precursors. Key parameters include:
- Precursor concentration : 0.1 M this compound hydrate solutions yield uniform films (~20–30 nm thickness) suitable for applications like EUV lithography .
- Solvent drying time : Controlled drying under ambient humidity (e.g., 40–60% relative humidity) minimizes crystallization defects .
- Post-application bake (PAB) : Baking at 80°C for 3 minutes stabilizes film structure by removing residual solvents .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Raman spectroscopy : Peaks at ~1000 cm⁻¹ confirm nitrate bonding in both powder and aqueous forms .
- Fourier-transform infrared spectroscopy (FTIR) : Detects decomposition products (e.g., water, ammonia) during electron beam exposure, indicating nitrate breakdown .
- Atomic force microscopy (AFM) : Identifies nanoscale defects (<50 nm) influenced by solvent moisture and dissolution time .
Q. What safety protocols are critical when handling this compound in experimental setups?
- Skin/eye protection : Use gloves and goggles; direct contact causes severe irritation (Draize test severity: 500 mg exposure) .
- Ventilation : Monitor airborne concentrations; engineering controls are required if exposure exceeds recommended limits .
- Decontamination : Emergency showers and eye wash stations must be accessible. Contaminated clothing should be professionally laundered .
Advanced Research Questions
Q. How do variations in precursor concentration and environmental conditions affect the formation of this compound hydrate films for EUV lithography?
- Humidity : Higher relative humidity (>60%) during spin-coating increases macro-scale defects (e.g., crystallite formation) .
- Solvent purity : Moisture in 2-methoxyethanol (2-MOE) solvents amplifies nano-defect density, detectable via AFM .
- Precursor dissolution time : Incomplete dissolution (<24 hours) leads to inhomogeneous films, impacting lithographic resolution .
Q. What methodologies are effective in analyzing and mitigating defects in this compound-based photoresist films?
- Defect characterization : Combine optical microscopy (macro-defects) and AFM (nano-defects). Defect density remains stable for up to 3 weeks post-deposition .
- Mitigation strategies :
- Use anhydrous solvents to reduce moisture-induced crystallization .
- Optimize spin-coating speed (e.g., 2000–3000 rpm) for uniform thickness .
Q. How can this compound be utilized as a dopant precursor in photocatalytic materials, and what factors influence its efficacy?
- Doping mechanism : this compound serves as a precursor for In³⁺ ions in transition metal-doped In₂O₃ nanocubes. Hydrothermal synthesis at 180°C for 12 hours yields high-surface-area catalysts .
- Performance factors :
- Calcination temperature : >400°C enhances crystallinity and photocatalytic activity .
- Dopant ratio : 2–5% Mn or Co doping improves methylene blue degradation under sunlight .
Q. Methodological Notes
Comparison with Similar Compounds
Comparison with Similar Metal Nitrates
Structural and Crystallographic Properties
Key Findings :
- This compound doping in ZnO introduces structural defects and secondary phases (e.g., In₂O₃) at higher concentrations, unlike zinc nitrate, which retains ZnO’s wurtzite structure .
- Gallium nitrate, when used in catalysts (e.g., ZnZrOx), enhances methanol synthesis from CO₂ hydrogenation but lacks the visible-light photocatalysis observed in indium-doped systems .
Thermal Decomposition Behavior
Key Findings :
- This compound’s two-step decomposition contrasts with zinc nitrate’s single-step process, reflecting differences in metal-oxygen bond stability .
- Iron nitrate forms intermediate oxides (e.g., FeO), whereas this compound directly yields In₂O₃ without stable intermediate phases .
Optical and Electronic Properties
Key Findings :
- Indium doping reduces ZnO’s bandgap, enabling visible-light activity (IZO1: 406 nm absorbance vs. ZnO: 383 nm) .
- In₂O₃ nanoparticles exhibit quantum size effects, with bandgap tunability via calcination temperature (e.g., 3.70 eV at 450°C vs. 3.93 eV at 600°C) .
Key Findings :
- Indium-palladium catalysts derived from this compound achieve near-complete nitrate reduction, outperforming Pd-only systems .
- Zinc nitrate-based IZO photocatalysts degrade methylene blue efficiently but require UV light without indium doping .
Toxicity and Regulatory Considerations
Key Findings :
- This compound exhibits higher toxicity than sodium nitrate, necessitating stringent handling protocols .
Properties
Molecular Formula |
In(NO3)3 InN3O9 |
---|---|
Molecular Weight |
300.83 g/mol |
IUPAC Name |
indium(3+);trinitrate |
InChI |
InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1 |
InChI Key |
LKRFCKCBYVZXTC-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3] |
physical_description |
Liquid White deliquescent crystals; [MSDSonline] |
Related CAS |
13465-14-0 (hydrate) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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